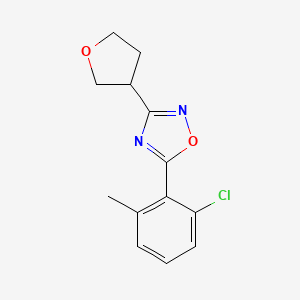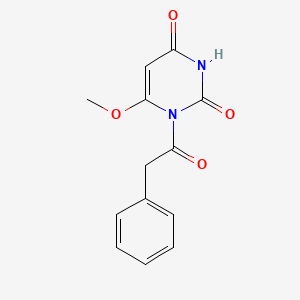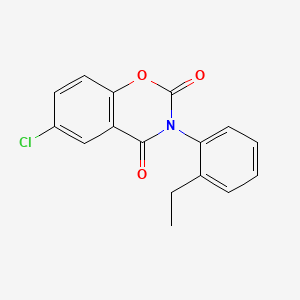![molecular formula C14H22N2O B5630705 1-[4-(dimethylamino)benzyl]-4-piperidinol](/img/structure/B5630705.png)
1-[4-(dimethylamino)benzyl]-4-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Piperidine derivatives, including those related to “1-[4-(dimethylamino)benzyl]-4-piperidinol,” are synthesized through various chemical pathways. A notable method involves the condensation of specific phenol derivatives with aromatic aldehydes and malonitrile in the presence of piperidine, leading to the formation of chromenes with dimethylamino substituents, indicative of strategies applicable to similar structures (Vosooghi et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds can be determined using crystallography and spectroscopic methods. For instance, the crystal structure of a closely related derivative was elucidated, highlighting the compound’s arrangement in the crystal lattice and providing insights into its stereochemistry and molecular interactions (Sudhakar et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving piperidine derivatives can vary widely, depending on the substituents and reaction conditions. The reactivity of such compounds can be influenced by the presence of dimethylamino groups, which can participate in a variety of chemical transformations, potentially leading to the synthesis of compounds with significant biological activity (Hu et al., 2000).
Physical Properties Analysis
The physical properties of “1-[4-(dimethylamino)benzyl]-4-piperidinol” and similar compounds, such as solubility, melting point, and crystallinity, are crucial for their application in synthesis and formulation. These properties can be significantly influenced by the molecular structure and the nature of the substituents (Rathore et al., 2009).
Propiedades
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-15(2)13-5-3-12(4-6-13)11-16-9-7-14(17)8-10-16/h3-6,14,17H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQDHDQGBGRVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261568 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5630626.png)
![5-(2-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5630627.png)
![N-(3-chlorobenzyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5630632.png)
![2-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5630634.png)
![5-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]carbonyl}-N-phenyl-2-pyrimidinamine](/img/structure/B5630649.png)
![3-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5630655.png)


![(3,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5630672.png)
![{methyl[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino}(3-thienyl)acetic acid](/img/structure/B5630699.png)
![3-(1-butyl-1H-imidazol-2-yl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B5630708.png)
![2-methyl-5-[(2-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5630713.png)

